molecular formula C14H15NO5 B13373639 3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid

3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid

Katalognummer: B13373639
Molekulargewicht: 277.27 g/mol
InChI-Schlüssel: VHCKXXSQOSKNKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid is a complex organic compound characterized by the presence of a benzodioxole ring attached to a cyclopentanecarboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(1,3-Benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(1,3-Benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

Uniqueness

3-[(1,3-Benzodioxol-5-ylamino)carbonyl]cyclopentanecarboxylic acid is unique due to its specific structural features, such as the combination of a benzodioxole ring and a cyclopentanecarboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H15NO5

Molekulargewicht

277.27 g/mol

IUPAC-Name

3-(1,3-benzodioxol-5-ylcarbamoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15NO5/c16-13(8-1-2-9(5-8)14(17)18)15-10-3-4-11-12(6-10)20-7-19-11/h3-4,6,8-9H,1-2,5,7H2,(H,15,16)(H,17,18)

InChI-Schlüssel

VHCKXXSQOSKNKO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC1C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.